Levonorgestrel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Endometriosis Research:

- Norgestrel's ability to suppress endometrial growth makes it valuable in studying endometriosis, a condition where endometrial tissue grows outside the uterus. Researchers investigate its effects on endometrial cells and tissues to understand mechanisms and develop treatment strategies )].

Cancer Research:

- Norgestrel's hormonal properties are of interest in some cancer research areas. For instance, some studies explore its potential effects on hormone-receptor-positive breast cancers [Source: Breast Cancer Research journal ()]. It's important to note that this research is ongoing, and norgestrel is not currently used as a cancer treatment.

Fertility Research:

- Norgestrel's ability to regulate ovulation makes it a tool in some fertility studies. Researchers may use it to control menstrual cycles in research settings to study factors affecting ovulation or implantation Source: ScienceDirect [Elsevier: ].

Animal Studies:

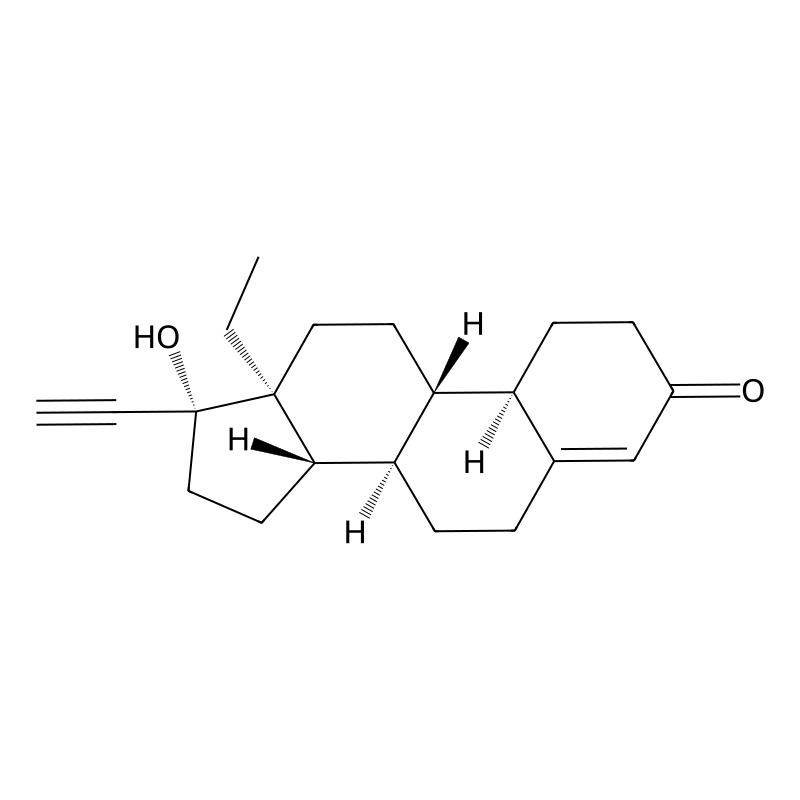

Levonorgestrel is a synthetic progestin, a type of hormone that mimics the effects of progesterone, which is naturally produced in the body. Its chemical formula is , and it has a molecular weight of approximately 312.4458 g/mol . Levonorgestrel is primarily used in various contraceptive methods, including emergency contraceptive pills, intrauterine devices, and hormonal contraceptive implants. It functions by inhibiting ovulation, thickening cervical mucus to prevent sperm penetration, and altering the endometrial lining to inhibit implantation .

In the context of contraception, Norgestrel works primarily through two mechanisms []:

- Thickening cervical mucus: It increases the viscosity of cervical mucus, making it harder for sperm to reach the egg.

- Ovulation suppression: In some menstrual cycles, Norgestrel might suppress the release of an egg (ovulation) from the ovary.

Levonorgestrel undergoes several metabolic transformations in the body. After administration, it is primarily metabolized in the liver through reduction, hydroxylation, and conjugation processes. The main metabolic pathways include the formation of sulfate and glucuronide conjugates . The elimination half-life of levonorgestrel ranges from 20 to 60 hours, depending on individual factors such as body mass index . Approximately 45% of an oral dose is excreted in urine, while around 32% is eliminated via feces .

Levonorgestrel exhibits strong affinity for progesterone receptors and moderate affinity for androgen receptors. Its primary biological activity involves the inhibition of ovulation by preventing the luteinizing hormone surge necessary for ovulation . Additionally, it alters the cervical mucus to create a barrier against sperm and modifies the endometrial lining to reduce the likelihood of implantation of a fertilized egg. Notably, recent guidelines indicate that levonorgestrel does not prevent implantation of a fertilized egg .

Levonorgestrel can be synthesized through various chemical methods. One common approach involves the modification of norgestrel, which itself can be derived from natural steroid hormones. The synthesis typically includes steps such as:

- Hydrogenation: Reduction reactions are employed to convert double bonds into single bonds within the steroid structure.

- Acylation: Introduction of acyl groups to modify functional groups on the steroid backbone.

- Purification: Techniques such as chromatography are used to isolate and purify levonorgestrel from reaction mixtures.

The detailed synthetic routes can vary based on desired purity and yield .

Levonorgestrel is widely used in reproductive health as:

- Emergency Contraceptive: It is effective when taken within 72 hours after unprotected intercourse, reducing the chance of pregnancy by 57% to 93% depending on timing .

- Long-term Contraception: Intrauterine systems releasing levonorgestrel can provide effective contraception for up to five years by continuously delivering low doses of the hormone .

- Hormonal Therapy: It may be used in combination with estrogens for hormone replacement therapy or in managing menstrual disorders.

Levonorgestrel may interact with other medications, potentially affecting its efficacy. Drugs that induce hepatic enzymes (e.g., rifampin, certain antiepileptics) can decrease levonorgestrel levels in the body, leading to reduced contraceptive effectiveness . Furthermore, certain herbal supplements like St. John's wort may also influence its metabolism. It's essential for users to consult healthcare providers about potential interactions before using levonorgestrel-containing products .

Levonorgestrel shares structural and functional similarities with other progestins. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Levonorgestrel | Emergency contraception | Strong progestogenic activity; moderate androgenic effects | |

| Norgestrel | Contraceptive pills | Precursor to levonorgestrel; similar mechanism but less potent | |

| Medroxyprogesterone | Hormonal contraception | Longer half-life; used in depot injections | |

| Desogestrel | Oral contraceptives | Less androgenic activity compared to levonorgestrel | |

| Drospirenone | Oral contraceptives | Anti-androgenic properties; used for acne treatment |

Levonorgestrel's unique profile lies in its balanced progestogenic activity combined with moderate androgenic effects, making it effective for various contraceptive applications while minimizing some side effects associated with stronger androgenic compounds .

X-ray crystallographic investigations of levonorgestrel have provided fundamental insights into its solid-state molecular architecture and conformational characteristics. The X-ray crystal structure determinations of levonorgestrel and its esters have been performed to assign molecular features and correlate the conformation of the molecules with their biological activity [1]. These crystallographic studies have revealed that the tetracyclic skeleton of levonorgestrel exhibits a more planar conformation compared to other steroid conformations [1].

Table 3.1.1: Crystallographic Data for Levonorgestrel Polymorphs

| Parameter | Polymorph α | Polymorph β |

|---|---|---|

| Melting Point (°C) | 232-239 | 239.4 |

| Crystal Habit | Not specified | Plate or needle |

| Powder Flowability | Poor | Excellent |

| Dissolution Rate (ng/mL/hr) | 72.5 | 83.1 |

| Stability | Standard | Enhanced |

Recent crystallographic research has identified a novel crystalline polymorph β of levonorgestrel that demonstrates superior pharmaceutical properties [2]. This β polymorph exhibits higher solubility, superior stability, and improved bioavailability compared to the conventional crystalline form [2]. The crystalline polymorph β can exist as plate or needle crystals and demonstrates exceptional powder flowability, which is advantageous for pharmaceutical manufacturing processes [2].

The differential scanning calorimetry analysis of the β polymorph revealed an extrapolated onset temperature (melting point) of 239.4°C [2]. This enhanced thermal stability, combined with the improved dissolution characteristics, makes the β polymorph particularly suitable for pharmaceutical applications requiring consistent drug release profiles.

¹H/¹³C NMR Spectral Assignments and Stereochemical Correlations

Nuclear magnetic resonance spectroscopy provides detailed structural information about levonorgestrel through both proton and carbon-13 analysis. The complete ¹H and ¹³C NMR spectral assignments have been established for levonorgestrel using one-dimensional and two-dimensional NMR techniques [3].

Table 3.2.1: Key ¹³C NMR Chemical Shift Assignments for Levonorgestrel

| Carbon Position | Chemical Shift (ppm) | Environment |

|---|---|---|

| Ethynyl C≡C | 74, 87 (solution); 75, 85 (solid) | Terminal alkyne |

| C-OH carbons | 80, 153 | Tertiary alcohol |

| Aromatic region | 110-140 | Steroid A-ring |

| Aliphatic C-C | 20-50 | Steroid framework |

Solution-state ¹³C NMR spectroscopy of levonorgestrel reveals twenty distinct carbon signals, reflecting the complex steroid structure [4]. The ethynyl carbons appear as characteristic signals at approximately 74 and 87 ppm in solution-state measurements, while solid-state ¹³C NMR shows these signals at 75 and 85 ppm [4]. The carbon atoms bearing hydroxyl groups are observed at 80 ppm and 153 ppm, representing the tertiary alcohol functionality at C-17 [4].

Solid-state ¹³C NMR spectroscopy provides additional insights into the crystalline structure of levonorgestrel. The narrow signals observed for the crystalline material are typical of well-ordered molecular arrangements [4]. In ¹³C-labelled samples, broader peaks are observed, particularly for the labelled ethynyl groups, due to strong dipolar interactions between neighboring ¹³C atoms [4].

Table 3.2.2: Stereochemical Correlations in Levonorgestrel NMR

| Structural Feature | NMR Characteristic | Stereochemical Significance |

|---|---|---|

| 13α-ethyl group | Specific chemical shift pattern | Defines levonorgestrel vs dextronorgestrel |

| 17α-ethynyl group | Distinctive ¹³C signals at 74, 87 ppm | Terminal alkyne functionality |

| 17β-hydroxyl | Signal at 80 ppm | Tertiary alcohol configuration |

| Ring junction | Multiple overlapping signals | Steroid backbone conformation |

The chemical shift assignments in levonorgestrel NMR spectra depend significantly on local conformations and polymorphism effects [3]. Different polymorphic forms can exhibit subtle but measurable differences in NMR spectra due to variations in intermolecular packing arrangements and crystal field effects.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) analysis of levonorgestrel provides detailed information about its molecular structure through characteristic fragmentation patterns. The molecular ion peak of levonorgestrel appears at m/z 313, corresponding to the protonated molecular ion [M+H]⁺ [5] [6] [7].

Table 3.3.1: Levonorgestrel HRMS Fragmentation Pattern

| m/z Value | Relative Intensity | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 313 | Variable | [M+H]⁺ | - |

| 295 | Moderate | [M-H₂O+H]⁺ | Water loss (-18) |

| 287 | High | [M-C₂H₂+H]⁺ | Acetylene loss (-26) |

| 245 | High | Major fragment | Multiple bond cleavages (-68) |

| 183 | Moderate | Ring fragment | Loss of C₈H₁₈O (-130) |

| 157 | Moderate | Ring fragment | Loss of C₁₀H₂₀O (-156) |

The fragmentation behavior of levonorgestrel in mass spectrometry follows predictable patterns based on the stability of resulting fragment ions [8]. The major fragmentation pathway involves the loss of acetylene (C₂H₂) from the molecular ion, producing a fragment at m/z 287 [8] [9]. This fragmentation is characteristic of compounds containing terminal alkyne groups and represents one of the most diagnostic fragments for levonorgestrel identification.

Water loss from the molecular ion produces a fragment at m/z 295, which is common among steroid compounds containing hydroxyl groups [9]. The major fragment ion at m/z 245 results from more extensive fragmentation involving multiple bond cleavages within the steroid framework [7].

Table 3.3.2: Mass Spectrometry Ionization Parameters for Levonorgestrel

| Parameter | ESI+ | APCI+ |

|---|---|---|

| Molecular Ion m/z | 313.2 | 313.2 |

| Collision Energy (eV) | 18-23 | 18-23 |

| Cone Voltage (V) | 32 | Variable |

| Fragmentation Efficiency | High | High |

| Matrix Effects | Moderate | Low |

The similarity of levonorgestrel structure to other synthetic progestins, such as gestodene, leads to comparable fragmentation patterns with mass shifts of +2 mass units for corresponding fragments [8]. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources are effective for levonorgestrel analysis, with ESI being more commonly employed for quantitative applications [10].

Infrared Spectroscopy of Ketone and Alkyne Functional Groups

Infrared spectroscopy provides characteristic absorption patterns for the key functional groups present in levonorgestrel. The compound contains three primary functional groups that produce distinctive IR signatures: the ketone carbonyl at C-3, the alkyne (ethynyl) group at C-17, and the tertiary alcohol at C-17 [11].

Table 3.4.1: Infrared Absorption Frequencies for Levonorgestrel Functional Groups

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (ketone) | 1735-1750 | Strong | C-3 carbonyl stretch |

| C≡C (alkyne) | 2100-2260 | Medium | C-17 ethynyl stretch |

| C-H (alkyne) | 3200-3300 | Medium | Terminal alkyne C-H |

| O-H (alcohol) | 3200-3600 | Broad, medium | C-17 hydroxyl stretch |

| C-H (alkyl) | 2800-3000 | Strong | Steroid framework |

The ketone functional group at C-3 produces a characteristic strong absorption band in the carbonyl region, typically observed around 1735-1750 cm⁻¹ [12]. This frequency is consistent with α,β-unsaturated ketones found in steroid structures and provides a reliable diagnostic feature for compound identification.

The terminal alkyne group at C-17 exhibits two characteristic absorptions: the C≡C stretching vibration around 2100-2260 cm⁻¹ and the terminal alkyne C-H stretch around 3200-3300 cm⁻¹ [13]. The C≡C stretch typically appears as a medium-intensity, sharp peak that is diagnostic for terminal alkyne functionality.

Table 3.4.2: Infrared Spectroscopic Characteristics by Molecular Region

| Molecular Region | Frequency Range (cm⁻¹) | Key Features |

|---|---|---|

| O-H/N-H stretch | 3200-3600 | Broad absorption from C-17 hydroxyl |

| C-H stretch | 2800-3000 | Multiple peaks from steroid CH₂ and CH₃ |

| C≡C stretch | 2100-2260 | Sharp, medium intensity from ethynyl |

| C=O stretch | 1735-1750 | Strong absorption from C-3 ketone |

| Fingerprint region | 800-1500 | Complex pattern characteristic of steroid structure |

The tertiary alcohol functionality at C-17 contributes a broad O-H stretching absorption in the 3200-3600 cm⁻¹ region [14]. This absorption may overlap with the terminal alkyne C-H stretch but can be differentiated by its broader appearance and different response to hydrogen bonding conditions.

The steroid framework contributes numerous C-H stretching vibrations in the 2800-3000 cm⁻¹ region, representing the various methyl, methylene, and methine groups present in the molecular structure [15]. The fingerprint region below 1500 cm⁻¹ contains multiple absorptions that collectively provide a characteristic spectral signature for levonorgestrel.

UV-Vis Absorption Characteristics and λmax Determination

Ultraviolet-visible spectroscopy of levonorgestrel reveals characteristic absorption patterns associated with the steroid chromophore system. The compound exhibits maximum absorption (λmax) values that vary slightly depending on the solvent system employed for analysis.

Table 3.5.1: UV-Vis Absorption Maxima for Levonorgestrel in Different Solvents

| Solvent | λmax (nm) | Molar Absorptivity | Application |

|---|---|---|---|

| Methanol | 240 | High | Analytical methods |

| Water | 242 | High | Dissolution studies |

| Acetonitrile | 244 | High | HPLC detection |

| 0.1 N HCl | 242 | High | Stability studies |

The primary absorption maximum for levonorgestrel occurs at approximately 240-244 nm, depending on the solvent system [16] [17]. This absorption is attributed to the α,β-unsaturated ketone chromophore present in the steroid A-ring, which creates an extended conjugated system capable of absorbing UV radiation [18].

Table 3.5.2: UV-Vis Analytical Performance Parameters

| Parameter | Value | Units |

|---|---|---|

| Linear Range | 15-75 | μg/mL |

| Limit of Detection (LOD) | 0.0707 | μg/mL |

| Limit of Quantification (LOQ) | 0.2142 | μg/mL |

| Correlation Coefficient (r²) | >0.999 | - |

| Recovery | 99.93-100.08 | % |

Levonorgestrel demonstrates high absorption in the UV-B region of the solar spectrum (280-320 nm), with particularly strong absorption around its λmax values [19]. The compound shows negligible absorption in the visible light region (400-700 nm), which is typical for steroid molecules lacking extended aromatic systems [18].

The UV absorption characteristics of levonorgestrel are utilized extensively in analytical applications. The strong absorption around 240-244 nm provides excellent sensitivity for quantitative analysis using UV-visible spectrophotometry [16]. The method demonstrates excellent linearity over concentration ranges typically encountered in pharmaceutical analysis, with limits of detection in the sub-microgram per milliliter range [16].

Table 3.5.3: Electronic Transition Characteristics

| Electronic Transition | Wavelength (nm) | Type | Description |

|---|---|---|---|

| π → π* | 240-244 | Primary | α,β-unsaturated ketone system |

| n → π* | ~280-300 | Secondary | Ketone lone pair transition |

| σ → σ* | <200 | High energy | Saturated bond transitions |

The electronic transitions responsible for UV absorption in levonorgestrel involve primarily π → π* transitions in the α,β-unsaturated ketone system [20]. Secondary n → π* transitions from the ketone lone pair electrons contribute to absorption in the longer wavelength region around 280-300 nm, though these are typically weaker than the primary π → π* transitions [20].

Purity

Physical Description

Color/Form

Crystals from diethyl ether-hexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.48 (est)

3.8

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (92.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (92.31%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (92.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (92.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Low-ogestrel (norgestrel and ethinyl estradiol tablets) is indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

/Cyclo-Progynova is indicated as/ hormone replacement therapy (HRT) for estrogen deficiency symptoms in perimenopausal and postmenopausal women.

/Cyclo-Progynova is indicated for/ prevention of osteoporosis in postmenopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.

Norgestrel ... /is/ indicated for the prevention of pregnancy. Progestin-only oral contraceptives are also called minipills and progestin-only oral pills (POPs). /Former/

Pharmacology

Levonorgestrel is the levorotatory form of norgestrel and synthetic progestogen with progestational and androgenic activity. Levonorgestrel binds to the progesterone receptor in the nucleus of target cells, thereby stimulating the resulting hormone-receptor complex, initiating transcription, and increasing the synthesis of certain proteins. This results in a suppression of luteinizing hormone (LH) activity and an inhibition of ovulation, as well as an alteration in the cervical mucus and endometrium.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03A - Hormonal contraceptives for systemic use

G03AC - Progestogens

G03AC03 - Levonorgestrel

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03A - Hormonal contraceptives for systemic use

G03AD - Emergency contraceptives

G03AD01 - Levonorgestrel

Mechanism of Action

Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation).

Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/

Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/

There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

3.92X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

797-63-7

Absorption Distribution and Excretion

(14)C-Norgestrel was administered to seven human subjects and 43% of dose was excreted in the urine within 5 days; the biological half-life of the radioactivity was 24 hr. Enzymic hydrolysis released only 32% of the urinary radioactivity and a further 25% was excreted as sulphate conjugates. The metabolites excreted in the urine were much less polar than those following the administration of the related compounds, norethisterone or lynestrenol. The 3alphaOH,5beta and 3betaOH,5beta isomers of the tetrahydronorgestrel (13beta-ethyl-17alpha-ethynyl-5 beta-gonane-3alpha,17beta-diol) were isolated from urine and identified by mass spectrometry and thin-layer and gas-liquid chromatography. Plasma radioactivity decreased more rapidly than after the administration of norethisterone and lynestrenol. About 2% of the administered dose was converted to acidic compounds. There was no apparent difference in the rate of excretion of radioactivity or in the metabolites after either oral or intravenous administration of norgestrel.

The binding of different synthetic steroids, used in hormonal contraception, to Sex Hormone Binding Globulin (SHBG) was studied by measuring their ability to displace tritiated testosterone from SHBG in a competitive protein binding system. Only 19-nortestosterone derivates had any significant ability to displace testosterone from SHBG, d-norgestrel (d-Ng) being the strongest displacer. Increasing the SHBG levels in women with previous constant plasma d-Ng levels increased these levels two- to sixfold. It is concluded that SHBG is the main carrier protein for d-Ng. The strong testosterone displacing activity of d-Ng might also explain androgenic side effects observed with d-Ng containig oral contraceptives.

Metabolism Metabolites

The comparative metabolism of dl-, d-, and l-norgestrel was investigated in African Green Monkeys (Cercopithecus aethiops). Total (14)C excretion in urine after a single oral dose of (14)C-dl-norgestrel (1 mg/kg) was significantly higher (51.4 +/- 5.0%) than that observed after administration of the d-enantiomer (37.5 +/- 5.4%) but not the l-enantiomer (44.2 +/- 8.9%). In all cases, the major part of the urinary radioactivity was present in a free fraction (48-62%), while an additional 13-27% was released by beta-glucuronidase preparations. No sulfate conjugates were detected. At least one major (16beta-hydroxylation) and one minor (16alpha-hydroxylation) metabolic pathway were stereoselective, i.e., they are operative with the I-but not the d-enantiomer. Three metabolites, 16beta-hydroxynorgestrel, 16alpha-hydroxynorgestrel, and 16-hydroxytetrahydronorgestrel (believed to be 16beta) were only detected in urine samples obtained from (14)C-dland -l-norgestrel-dosed animals. Following (14)C-d-norgestrel administration, 3alpha, 5beta-tetrahydronorgestrel was found to be the major urinary metabolite. These observations are compared with those reported earlier on the urinary metabolites of dl-norgestrel in women.

The in vitro metabolism of stereo-isomers (d, l and the racemic mixture dl) of norgestrel by a microsomal fraction from rabbit liver was investigated. The metabolism of the biologically active l-norgestrel was more rapid than that of d-norgestrel (sic.) which is biologically inactive. This was mainly due to the more ready conversion of l-norgestrel to ring-A reduced metabolites. There was no difference between the two isomers in respect of the amount undergoing hydroxylation; about 40% of each isomer was converted to hydroxylated metabolites after 30 min incubation. However, there were differences between the isomers, l-norgestrel being converted mainly to the 16beta-hydroxysteroid and d-norgestrel to the 16alpha-hydroxysteroid. Similar amounts of both isomers were hydroxylated at C-6. The metabolism of the racemic mixture was intermediate between that of the d and l isomers.

The rates of metabolism of synthetic gestagens derived from 19-nortestosterone by rabbit liver tissue in vitro were compared. Over a period of 1 hr norethisterone was metabolized as rapidly as 19-nortestosterone whereas d-norgestrel and lynestrenol were metabolized at a slightly lower rate. Less than 5% of l-norgestrel was metabolized. In all cases the reaction product was the tetrahydrosteroid. Lynestrenol was metabolised through norethisterone. Skeletal muscle, lung and small intestine also metabolized norethisterone and d-norgestrel but at a slower rate than liver tissue. Small amounts of norethisterone were metabolized by adipose tissue but heart and spleen were inactive. Lynestrenol and l-norgestrel were not metabolized by any of the extra-hepatic tissues studied.

In vitro studies were conducted on the metabolism of 3 steroids used in OCs (oral contraceptives) by small pieces of human jejunal mucosa. This was done because the gastrointestinal mucosa of humans is known to metabolize a number of drugs. Almost 40% of the ethinyl estradiol, 9.8% of the levonorgestrel, and 7% of the mestranol were metabolized after incubation. All these metabolic responses were significantly different from those in the control groups. Results of the study show that the metabolism of the ethinyl estradiol was related to the weight of the tissue used. These results are consistent with the known marked 1st pass effect of ethinyl estradiol. Norgestrel, known to have little or no 1st pass effect, did not show a high rate of gut metabolism. Under the experimental conditions employed, no Phase 1 metabolism of either ethinyl estradiol or levonorgestrel was apparent.

Wikipedia

Drug Warnings

The use of oral contraceptives is associated with increased risks of several serious conditions including myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease, although the risk of serious morbidity or mortality is very small in healthy women without underlying risk factors. The risk of morbidity and mortality increases significantly in the presence of other underlying risk factors such as hypertension, hyperlipidemias, hypercholesterolemia, obesity and diabetes.

Oral contraceptives should not be used in women who have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; Known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas, carcinomas or benign liver tumors; known or suspected pregnancy

The most frequent adverse effect of oral contraceptives is nausea. In addition, nausea has been reported in women using vaginal or transdermal estrogen-progestin contraceptives. The principal risk associated with currently recommended high-dose, postcoital estrogen-progestin combination regimens appears to be moderate to severe adverse GI effects including severe vomiting and nausea, which occur in 12-22 and 30-66%, respectively, of women receiving the short-course regimens and may limit compliance with, and effectiveness of, the regimens. In 2 prospective, randomized studies, nausea and vomiting were less common with a high-dose postcoital progestin-only regimen (0.75 mg levonorgestrel every 12 hours for 2 doses) than with a high-dose estrogen-progestin regimen (100 mcg ethinyl estradiol and 0.5 mg levonorgestrel every 12 hours for 2 doses). Other adverse GI effects include vomiting, abdominal cramps, abdominal pain, bloating, diarrhea, and constipation. Gingivitis and dry socket have also been reported. Changes in appetite and changes in weight also may occur. /Estrogen-Progestin Combination/

For more Drug Warnings (Complete) data for NORGESTREL (52 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Prepn: H. Smith, Belg. pat. 623,844 (1963), C.A. 61, 4427c (1964); G.A. Hughes, H. Smith, U.S. pat. 3,959,322 (1976 to Herchel Smith)

General Manufacturing Information

Analytic Laboratory Methods

... Infra-red and ultra-violet absorption spectrophotometry with comparison to standards ... /are/ methods for identifying norgestrel; potentiometric titration and ultra-violet absorption spectrophotometry are used to assay its purity. Norgestrel is identified in pharmaceutical preparations by ultra-violet absorption spectrophotometry and thin-layer chromatography; potentiometric titration and liquid chromatography are used to assay for norgestrel content in these preparations.

Analyte: norgestrel; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: norgestrel; matrix: chemical purity; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for NORGESTREL (6 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Ritonavir and nelfinavir, although known as strong inhibitors, by contrast exhibit inducing properties when used concomitantly with steroid hormones.

Herbal preparations containing St John's Wort (Hypericum Perforatum) may induce the metabolism of estrogens and progestagens.

Phenytoin and rifampin increase the serum concentrations of sex hormone-binding globulin (SHBG); this significantly decreases the serum concentration of free drug for some progestins, which is a special concern in patients using progestins for contraception. /Progestins/

Drug interaction data are not available for rifabutin, but because its structure is similar to that of rifampin, similar precautions with its use with progestins may be warranted. ... /Progestins/

Dates

2: Larrañaga A, Sartoretto JN, Winterhalter M, Navas Filho F. Clinical evaluation of two biphasic and one triphasic norgestrel/ethinyl estradiol regimens. Int J Fertil. 1978;23(3):193-9. PubMed PMID: 40893.

3: Kaunitz AM, Archer DF, Mishell DR Jr, Foegh M. Safety and tolerability of a new low-dose contraceptive patch in obese and nonobese women. Am J Obstet Gynecol. 2015 Mar;212(3):318.e1-8. doi: 10.1016/j.ajog.2014.09.014. Epub 2014 Sep 16. PubMed PMID: 25220709.

4: Fåhraeus L, Larsson-Cohn U, Wallentin L. L-norgestrel and progesterone have different influences on plasma lipoproteins. Eur J Clin Invest. 1983 Dec;13(6):447-53. PubMed PMID: 6416861.

5: Sánchez-Borrego R, Balasch J. Ethinyl oestradiol plus dl-norgestrel or levonorgestrel in the Yuzpe method for post-coital contraception: results of an observational study. Hum Reprod. 1996 Nov;11(11):2449-53. PubMed PMID: 8981131.

6: Yuzpe AA, Lancee WJ. Ethinylestradiol and dl-norgestrel as a postcoital contraceptive. Fertil Steril. 1977 Sep;28(9):932-6. PubMed PMID: 892044.

7: Elder MG, Myatt L, Chaudhuri G. The effect of norgestrel and clogestone on the spontaneous motility of the human fallopian tube. Int J Fertil. 1978;23(1):61-4. PubMed PMID: 30711.

8: El-Mahgoub. D-norgestrel slow-releasing T device as an intrauterine contraceptive. Am J Obstet Gynecol. 1975 Sep 15;123(2):133-8. PubMed PMID: 1163576.

9: Hagag P, Steinschneider M, Weiss M. Role of the combination spironolactone-norgestimate-estrogen in Hirsute women with polycystic ovary syndrome. J Reprod Med. 2014 Sep-Oct;59(9-10):455-63. PubMed PMID: 25330687.

10: Bateson D, McNamee K, Briggs P. Newer non-oral hormonal contraception. BMJ. 2013 Feb 14;346:f341. doi: 10.1136/bmj.f341. PubMed PMID: 23412438.

11: Yuzpe AA, Smith RP, Rademaker AW. A multicenter clinical investigation employing ethinyl estradiol combined with dl-norgestrel as postcoital contraceptive agent. Fertil Steril. 1982 Apr;37(4):508-13. PubMed PMID: 7040117.

12: Darwish M, Bond M, Ricciotti N, Hsieh J, Fiedler-Kelly J, Grasela T. A comparison of the pharmacokinetic profile of an ascending-dose, extended-regimen combined oral contraceptive to those of other extended regimens. Reprod Sci. 2014 Nov;21(11):1401-10. doi: 10.1177/1933719114526472. Epub 2014 Mar 19. PubMed PMID: 24647707.

13: Lamparczyk H, Zarzycki PK, Nowakowska J. Effect of temperature on separation of norgestrel enantiomers by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):413-7. PubMed PMID: 8032490.

14: Schmutz JL, Barbaud A, Trechot P. [Systemic photosensibility and contraception]. Ann Dermatol Venereol. 2011;138(4):367-8. doi: 10.1016/j.annder.2010.12.011. Epub 2011 Jan 22. French. PubMed PMID: 21497270.

15: Bukvic N, Susca F, Bukvic D, Fanelli M, Guanti G. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures. Teratog Carcinog Mutagen. 2000;20(3):147-59. PubMed PMID: 10820425.

16: Hümpel M, Kühne G, Schulze PE, Speck U. Injectable depot contraceptives on d-norgestrel basis. I. Pharmacokinetic studies in dog and baboons. Contraception. 1977 Apr;15(4):401-12. PubMed PMID: 880816.

17: Song IH, Borland J, Chen S, Wajima T, Peppercorn AF, Piscitelli SC. Dolutegravir Has No Effect on the Pharmacokinetics of Oral Contraceptives With Norgestimate and Ethinyl Estradiol. Ann Pharmacother. 2015 Jul;49(7):784-9. doi: 10.1177/1060028015580637. Epub 2015 Apr 10. PubMed PMID: 25862012; PubMed Central PMCID: PMC4472613.

18: Borsos A, Lampé L. [Contraception with d-norgestrel]. Orv Hetil. 1980 Jun 22;121(25):1495-8. Hungarian. PubMed PMID: 7454258.

19: Blye RP, Kim HK, Lindberg MC, Mitra SB, Naqvi RH, Peterson DM, Rao PN. Development and use of a radioimmunoassay for D-(-)-norgestrel 17 beta-cyclopentanecarboxylate. Steroids. 1986 Jul-Aug;48(1-2):27-45. PubMed PMID: 3660438.

20: McQuarrie HG, Harris JW, Ellsworth HS, Stone RA, Anderson AE 3rd. Evaluation of d-norgestrel 1.0 mg in cyclic regimen. J Reprod Med. 1973 Apr;10(4):200-2. PubMed PMID: 4695502.